![molecular formula C17H21N3O3 B11161157 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B11161157.png)
4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE
- 4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZOIC ACID
- 4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZYL ALCOHOL
Uniqueness
4-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE is unique due to its specific structural features, including the oxazole ring and the ethylbutanamido group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C17H21N3O3/c1-4-12(5-2)16(21)18-14-8-6-13(7-9-14)17(22)19-15-10-11(3)23-20-15/h6-10,12H,4-5H2,1-3H3,(H,18,21)(H,19,20,22) |
InChI Key |
NPEYEAOPVBSGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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